molecular formula C11H7BrF3NO B2766395 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 680215-59-2

1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole

Cat. No.: B2766395
CAS No.: 680215-59-2
M. Wt: 306.082
InChI Key: ZZIRXJAMGNTMSC-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole typically involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with pyrrole under specific conditions. One common method includes the use of lithium diisopropylamide (LIDA) as a base at low temperatures (around -100°C) to generate the intermediate 5-bromo-2-(trifluoromethoxy)phenyllithium, which then reacts with pyrrole to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lithium diisopropylamide (LIDA): Used as a base in the initial synthesis.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed:

    Substituted Pyrroles: Resulting from substitution reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling, leading to more complex aromatic systems.

Scientific Research Applications

1-[2-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 1-[2-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole is unique due to the combination of the bromine atom, trifluoromethoxy group, and pyrrole ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethoxy)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c12-9-7-8(17-11(13,14)15)3-4-10(9)16-5-1-2-6-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIRXJAMGNTMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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